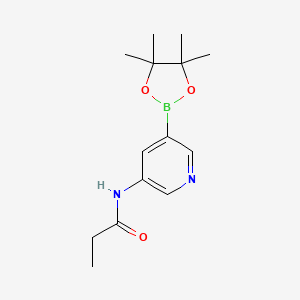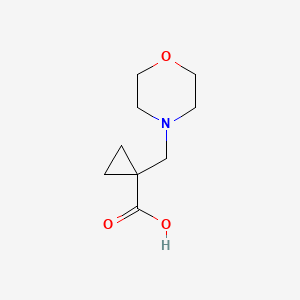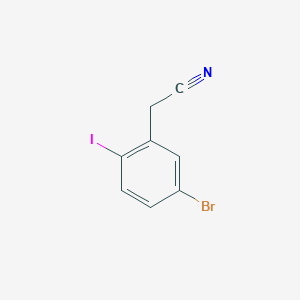
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Borylation Reactions
This compound is utilized in borylation reactions , where it acts as a borylating agent to introduce boron into organic molecules . This is particularly useful in the synthesis of pinacol benzyl boronate , which is a valuable intermediate in organic synthesis. The borylation occurs at the benzylic C-H bond of alkylbenzenes using a palladium catalyst.
Hydroboration of Alkynes and Alkenes
It serves as a reagent in the hydroboration of alkyl or aryl alkynes and alkenes . This process is facilitated by transition metal catalysts and is a key step in the synthesis of various boron-containing compounds that are significant in pharmaceuticals and material science.
Suzuki Coupling
The compound is involved in Suzuki coupling reactions as a boron source . It couples with aryl iodides in the presence of a copper catalyst to form aryl boronates, which are pivotal intermediates for the creation of biaryl compounds, often found in organic electronics and pharmaceuticals.
Asymmetric Hydroboration
It is used in the asymmetric hydroboration of 1,3-enynes to produce chiral allenyl boronates . These chiral compounds are important in the synthesis of various enantiomerically pure substances, which have applications ranging from agrochemicals to pharmaceuticals.
Drug Synthesis and Protection of Diols
In drug synthesis, this compound is used to protect diols due to its boronic acid moiety . It plays a role in the asymmetric synthesis of amino acids and is involved in Diels–Alder reactions, which are fundamental in the construction of complex organic molecules.
Enzyme Inhibition and Ligand Drugs
Boronic acid compounds, such as the one , are often used as enzyme inhibitors or specific ligand drugs . They have applications in treating tumors, microbial infections, and are being explored for their potential in anticancer drugs.
Fluorescent Probes
The compound can act as a fluorescent probe for the identification of various biological and chemical substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Stimulus-Responsive Drug Carriers
Due to the boronic ester bonds, it is used in constructing stimulus-responsive drug carriers . These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels in the body, enabling controlled drug release for anti-cancer drugs, insulin, and gene therapies.
Wirkmechanismus
Target of Action
The primary target of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is currently unknown. This compound is structurally related to boronic acids and their derivatives, which are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Boronic acids and their derivatives are known to form reversible covalent bonds with proteins, particularly at the active sites of enzymes . This can lead to the inhibition of enzyme activity and subsequent changes in cellular processes .
Biochemical Pathways
Given the structural similarity to boronic acids, it is possible that this compound could interfere with pathways involving enzymes that have a serine or threonine residue at their active site .
Pharmacokinetics
As a boronic acid derivative, it is likely to have good cell permeability . .
Eigenschaften
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-6-12(18)17-11-7-10(8-16-9-11)15-19-13(2,3)14(4,5)20-15/h7-9H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYJFRRAGADVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90739337 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171891-19-2 | |
| Record name | N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90739337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)


